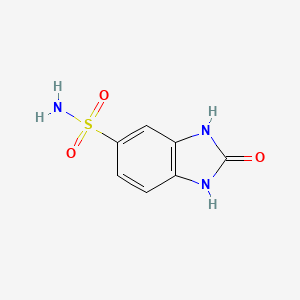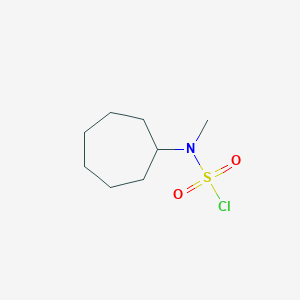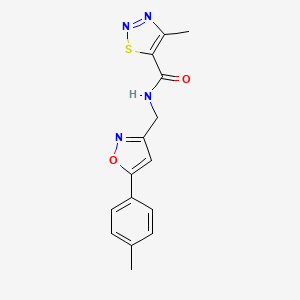
4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, also known as MIPT, is a chemical compound with potential applications in scientific research. MIPT is a member of the thiadiazole family of compounds, which have been extensively studied for their biological activity.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide”:
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The presence of heterocyclic structures, such as isoxazole and thiadiazole, is known to contribute to anticancer properties. These structures can interfere with the DNA replication process in cancer cells, leading to cell death .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a variety of bacterial and fungal strains. The heterocyclic moieties in the compound are known to disrupt microbial cell walls and inhibit essential enzymes, making it a promising candidate for developing new antibiotics .
Anti-inflammatory Effects
Research indicates that this compound can act as an anti-inflammatory agent. It works by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response. This makes it useful in treating conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
The compound has been studied for its antioxidant properties, which are crucial in protecting cells from oxidative stress. Oxidative stress is linked to various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. The compound’s ability to neutralize free radicals makes it valuable in this field .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of this compound. It has been found to protect neuronal cells from damage caused by oxidative stress and inflammation. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antiviral Activity
The compound has shown promise in antiviral research. Its ability to inhibit viral replication and disrupt viral protein synthesis makes it a potential candidate for developing new antiviral drugs. This is particularly relevant in the context of emerging viral infections .
Agricultural Applications
In agriculture, this compound can be used as a pesticide due to its antimicrobial and antifungal properties. It can help protect crops from various pathogens, thereby improving yield and reducing the reliance on traditional chemical pesticides .
Material Science
The compound’s unique chemical structure makes it useful in material science, particularly in the development of new polymers and materials with specific properties. Its stability and reactivity can be harnessed to create materials with enhanced durability and functionality .
作用機序
Target of Action
Similar heterocyclic compounds have been found to exert pharmacological activity
Mode of Action
The exact mode of action of this compound is currently unknown. Heterocyclic compounds, which this compound is a part of, are known for their diverse biological activities, including anticancer, anti-inflammatory, antifungal, antiallergic, antibacterial, anti-HIV, antiviral, and anti-convulsant effects . The specific interactions between this compound and its targets, leading to these effects, require further investigation.
Biochemical Pathways
Heterocyclic compounds are known to be involved in a wide range of biochemical processes
Pharmacokinetics
A predictive kinetic study was performed for similar compounds, and several adme descriptors were calculated
Result of Action
Similar heterocyclic compounds have been found to exert various biological activities
特性
IUPAC Name |
4-methyl-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-3-5-11(6-4-9)13-7-12(18-21-13)8-16-15(20)14-10(2)17-19-22-14/h3-7H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYROOGTNNQERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(N=NS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)
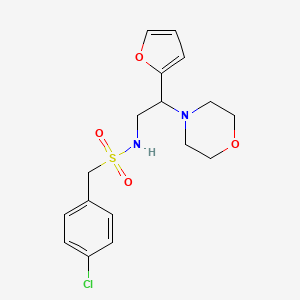


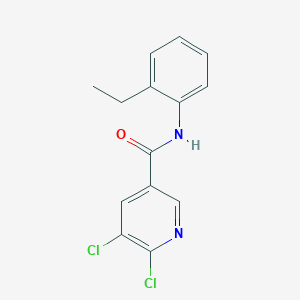
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
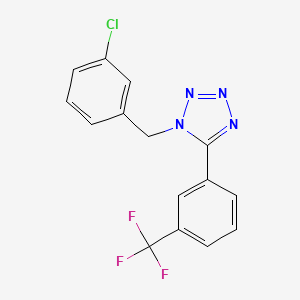
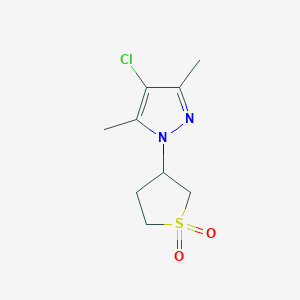
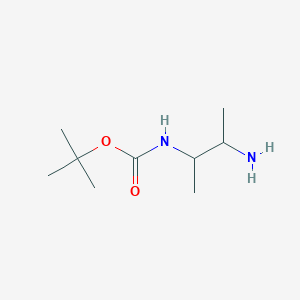
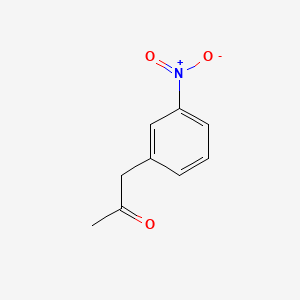

![NCGC00347767-02_C32H36O13_6H-10,13-Etheno-19,15-metheno-3H,15H,23H-pyrano[3,4-c][1,7,14]trioxacycloheneicosin-6,23-dione, 4-ethylidene-3-(beta-D-glucopyranosyloxy)-4,4a,5,8,9,20,21-heptahydro-16-hydroxy-, (3S,4Z,4aS)-](/img/structure/B2477619.png)
